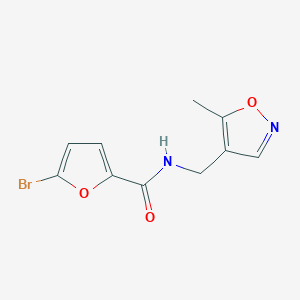

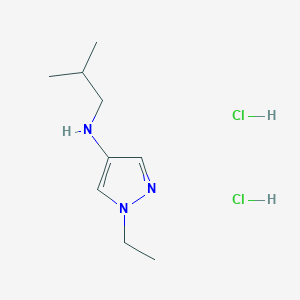

![molecular formula C15H12N2OS B2838528 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide CAS No. 477325-61-4](/img/structure/B2838528.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide” is a chemical compound with the IUPAC name 4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-amine . It has a molecular weight of 226.3 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of a similar compound, 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, has been reported . The process involved the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol to afford N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . This was then treated with excess P2S5 in anhydrous toluene to form the corresponding thioamide . The oxidation with potassium ferricyanide in an alkaline medium by the Jacobson procedure resulted in 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .Molecular Structure Analysis

The InChI code for the compound is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) .Chemical Reactions Analysis

The compound 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, which is structurally similar to the compound , has been subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . Depending on the reaction conditions, either the furan ring or the acenaphthene fragment undergoes the attack .Physical And Chemical Properties Analysis

The compound is solid in its physical form .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Acetamide derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. For instance, compounds like paracetamol (acetaminophen) have been pivotal in over-the-counter remedies for headaches and other minor ailments due to their analgesic properties. This highlights the potential of acetamide derivatives in developing novel therapeutic agents, where the focus on understanding the biological effects and mechanism of action is paramount (Kennedy, 2001).

Environmental Science Applications

Acetaminophen, a widely used analgesic, presents environmental concerns due to its presence in water sources, stemming from pharmaceutical effluents and medical waste. Studies focusing on the adsorptive removal of acetaminophen from water underscore the environmental applications of research on acetamide derivatives. These efforts aim to mitigate the impact of pharmaceutical contaminants on aquatic ecosystems and human health, demonstrating the importance of developing efficient water treatment technologies (Igwegbe et al., 2021).

Materials Science Applications

In the realm of optoelectronic materials, research has shown that functionalized molecules containing quinazoline or pyrimidine rings, which share structural similarities with acetamide derivatives, can be applied in the creation of novel materials for electronic devices and luminescent elements. This area of application emphasizes the role of acetamide derivatives in advancing materials science, particularly in developing new compounds for organic light-emitting diodes (OLEDs) and other photonic technologies (Lipunova et al., 2018).

Propiedades

IUPAC Name |

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-8(18)16-15-17-14-11-4-2-3-9-5-6-10(13(9)11)7-12(14)19-15/h2-4,7H,5-6H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFJILTYLQRWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C3CCC4=C3C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

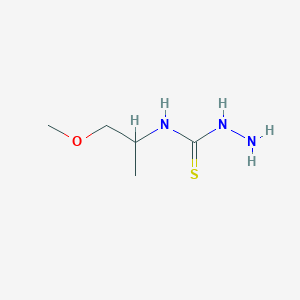

![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)

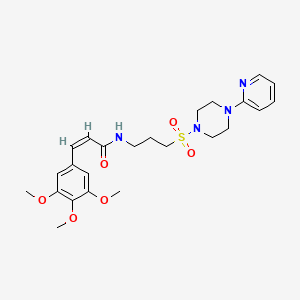

![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)

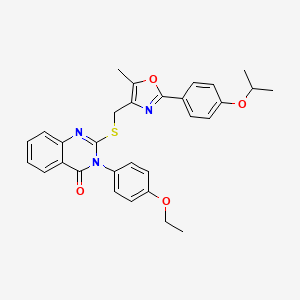

![3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838453.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2838467.png)